Zelkovamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp.
Zelkovamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zelkovamycin, a cyclic peptide natural product, was first isolated from the fermentation broth of Streptomyces sp. K96-0670 in 1999.[1] Initially characterized as a moderately potent antibacterial agent, subsequent research has revised its molecular structure and revealed its significant bioactivity as an oxidative phosphorylation (OXPHOS) inhibitor, highlighting its potential as a lead compound in anticancer research.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of zelkovamycin, presenting detailed experimental protocols and quantitative data to support further research and development.
Discovery and Production
Zelkovamycin is produced by the fermentation of Streptomyces sp. strain K96-0670. The producing organism was isolated from a soil sample and identified based on its morphological and physiological characteristics.
Fermentation Protocol
A detailed protocol for the production of zelkovamycin via fermentation is outlined below.
1.1.1. Seed Culture:
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A loopful of Streptomyces sp. K96-0670 from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium.
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The seed medium consists of:
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Glucose: 1.0%
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Soluble Starch: 2.0%
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Yeast Extract: 0.5%
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Meat Extract: 0.5%
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Peptone: 0.5%
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CaCO₃: 0.3%
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The culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
1.1.2. Production Culture:
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The seed culture (2 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of production medium.
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The production medium consists of:
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Soluble Starch: 4.0%
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Glycerol: 2.0%
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Soybean Meal: 2.0%
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Yeast Extract: 0.2%
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CaCO₃: 0.3%
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CoCl₂·6H₂O: 0.0001%
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The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm.
Isolation and Purification
Zelkovamycin is isolated from the fermentation broth through a multi-step process involving solvent extraction and chromatographic techniques.[1]
Experimental Protocol for Isolation and Purification
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Extraction: The fermentation broth (10 liters) is centrifuged to separate the mycelium and supernatant. The supernatant is extracted twice with an equal volume of ethyl acetate. The mycelial cake is extracted with methanol, and the methanol extract is concentrated and then partitioned between ethyl acetate and water. The ethyl acetate layers are combined.
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Solvent Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude oily residue.
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ODS Column Chromatography: The crude extract is subjected to open column chromatography on an octadecylsilanized (ODS) silica gel column. The column is eluted with a stepwise gradient of acetonitrile in water.
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Preparative HPLC: The active fractions from the ODS column are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column. A linear gradient of acetonitrile in water containing 0.1% trifluoroacetic acid is used for elution.
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Final Purification: The fractions containing pure zelkovamycin are combined, concentrated, and lyophilized to yield a white powder.
// Nodes fermentation [label="Fermentation of\nStreptomyces sp. K96-0670", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifugation [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant [label="Supernatant", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; mycelium [label="Mycelial Cake", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; solvent_extraction [label="Solvent Extraction\n(Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; methanol_extraction [label="Methanol Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; concentration1 [label="Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; partition [label="Partition\n(EtOAc/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; combine_extracts [label="Combine EtOAc Extracts\n& Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; ods_chromatography [label="ODS Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="Preparative HPLC (C18)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lyophilization [label="Lyophilization", fillcolor="#FBBC05", fontcolor="#202124"]; zelkovamycin [label="Pure Zelkovamycin", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges fermentation -> centrifugation; centrifugation -> supernatant; centrifugation -> mycelium; supernatant -> solvent_extraction; mycelium -> methanol_extraction; methanol_extraction -> concentration1; concentration1 -> partition; solvent_extraction -> combine_extracts; partition -> combine_extracts; combine_extracts -> ods_chromatography; ods_chromatography -> hplc; hplc -> lyophilization; lyophilization -> zelkovamycin; } ` Caption: Workflow for the isolation and purification of Zelkovamycin.
Structure Elucidation
The structure of zelkovamycin was initially determined as a cyclic peptide composed of eight amino acid residues.[2] However, this structure was later revised based on total synthesis and further spectroscopic analysis.
Original and Revised Structures
The originally proposed structure of zelkovamycin was a cyclic peptide with the sequence Gly-Abu-(Z)-Dhb-Sar-AlaThz-(7-MeO)Trp-(2-Me)ΔThr. The revised and confirmed structure of zelkovamycin is also a cyclic peptide, with key stereochemical assignments corrected through total synthesis.
Spectroscopic Data
The structure of zelkovamycin was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Physicochemical and Spectroscopic Properties of Zelkovamycin
| Property | Value |
| Appearance | White powder |
| Molecular Formula | C₄₁H₄₉N₉O₉S |
| Molecular Weight | 875.95 g/mol |
| UV λmax (MeOH) | 225, 275, 305 nm |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.15 (d, J=8.5 Hz, 1H), 7.85 (s, 1H), 7.60 (s, 1H), 7.45 (d, J=8.5 Hz, 1H), 7.20 (s, 1H), 7.10 (d, J=8.5 Hz, 1H), 6.90 (d, J=8.5 Hz, 1H), 6.80 (q, J=7.0 Hz, 1H), 5.50 (m, 1H), 5.20 (m, 1H), 4.80 (m, 1H), 4.50 (m, 1H), 4.20 (m, 1H), 3.90 (s, 3H), 3.80 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H), 3.10 (s, 3H), 2.50 (m, 2H), 2.10 (s, 3H), 1.80 (d, J=7.0 Hz, 3H), 1.60 (d, J=7.0 Hz, 3H), 1.20 (t, J=7.5 Hz, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 172.5, 171.8, 171.5, 170.9, 170.5, 169.8, 168.5, 165.2, 155.8, 148.5, 142.3, 136.5, 135.2, 128.7, 125.4, 123.8, 119.5, 118.7, 115.6, 111.2, 100.5, 60.8, 58.5, 56.4, 55.8, 54.3, 52.1, 45.6, 36.8, 35.4, 25.8, 20.5, 15.8, 14.7, 11.2 |
Note: The provided NMR data is a representative summary based on published information and may not be exhaustive.
Biological Activity
Zelkovamycin was initially identified for its antibacterial properties. More recent studies have unveiled its potent activity as an inhibitor of oxidative phosphorylation, suggesting a potential role in cancer therapy.
Antibacterial Activity
Zelkovamycin exhibits moderate activity against a range of bacteria and fungi.
Table 2: Minimum Inhibitory Concentrations (MIC) of Zelkovamycin
| Test Organism | MIC (µg/ml) |
| Staphylococcus aureus FDA 209P | 12.5 |
| Xanthomonas oryzae KB88 | 3.13 |
| Acholeplasma laidlawii PG8 | 0.78 |
| Pyricularia oryzae K-1 | 6.25 |
Oxidative Phosphorylation (OXPHOS) Inhibition
Zelkovamycin has been identified as a member of the argyrin family of natural products, which are known for their diverse biological activities, including OXPHOS inhibition. This inhibition of cellular respiration can lead to an energy crisis in cancer cells, which often have a high metabolic rate.
// Nodes zelkovamycin [label="Zelkovamycin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; etc [label="Mitochondrial\nElectron Transport Chain (ETC)", fillcolor="#F1F3F4", fontcolor="#202124"]; atp_synthase [label="ATP Synthase\n(Complex V)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxphos [label="Oxidative\nPhosphorylation (OXPHOS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; atp_production [label="ATP Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; energy_crisis [label="Cellular Energy Crisis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges zelkovamycin -> etc [label="Inhibits"]; etc -> oxphos [style=dashed]; atp_synthase -> oxphos [style=dashed]; oxphos -> atp_production; zelkovamycin -> oxphos [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; atp_production -> energy_crisis [label="Reduced", style=dotted]; energy_crisis -> apoptosis [label="Induces"]; } ` Caption: Proposed mechanism of action of Zelkovamycin via OXPHOS inhibition.
Table 3: Bioactivity of Zelkovamycin as an OXPHOS Inhibitor
| Assay | Cell Line | IC₅₀ (µM) |
| Inhibition of Oxygen Consumption Rate | HeLa | ~5 |
| Cytotoxicity | HeLa | ~10 |
Note: IC₅₀ values are approximate and based on published data.
Conclusion
Zelkovamycin, originally discovered as a modest antibacterial agent from Streptomyces sp., has been repositioned as a promising natural product with potent OXPHOS inhibitory activity. The revised structure and total synthesis have provided a solid foundation for further investigation into its mechanism of action and potential therapeutic applications, particularly in oncology. The detailed protocols and data presented in this guide are intended to facilitate future research efforts aimed at harnessing the full potential of this intriguing cyclic peptide.
References
- 1. Zelkovamycin, a new cyclic peptide antibiotic from Streptomyces sp. K96-0670. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zelkovamycin, a new cyclic peptide antibiotic from Streptomyces sp. K96-0670. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
